2-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Description

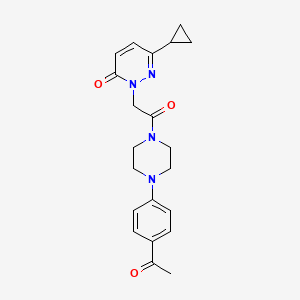

This compound features a pyridazin-3(2H)-one core substituted with a cyclopropyl group at position 6 and a 2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl moiety at position 2. The cyclopropyl group contributes to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

2-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-15(26)16-4-6-18(7-5-16)23-10-12-24(13-11-23)21(28)14-25-20(27)9-8-19(22-25)17-2-3-17/h4-9,17H,2-3,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFDLKFGZNFJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one , with CAS number 2034387-80-7, is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 380.4 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities, and a pyridazinone moiety that contributes to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 2034387-80-7 |

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, particularly in the fields of antidepressant , anticonvulsant , and antitumor effects. The presence of the piperazine structure is particularly significant in influencing these activities.

Antidepressant Activity

Studies have shown that piperazine derivatives can interact with serotonin receptors, leading to potential antidepressant effects. For instance, compounds with similar structures have demonstrated significant binding affinity for serotonin receptors, which are critical in mood regulation .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented through various animal model studies. For example, derivatives with piperazine rings were found to effectively reduce seizure activity in rodent models by modulating neurotransmitter systems .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in vitro against several cancer cell lines. In one study, related pyridazinone derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of This compound may be attributed to its interaction with various molecular targets:

- Serotonin Receptors : Modulation of serotonin levels can lead to antidepressant effects.

- GABAergic System : Similar compounds have shown enhancement of GABAergic transmission, contributing to anticonvulsant activity.

- Cell Cycle Regulation : The compound may inhibit key proteins involved in cell cycle progression, leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antidepressant Efficacy : A study involving a series of piperazine derivatives showed significant antidepressant-like effects in forced swim tests in rats .

- Anticonvulsant Testing : In a controlled study, a piperazine-based compound demonstrated a dose-dependent reduction in seizure frequency compared to control groups .

- Antitumor Activity : A recent investigation into pyridazinone derivatives revealed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Features

Target Compound vs. Pyridazinone Derivatives

6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one (CID 3346720) Substituents: 4-methylphenyl (pyridazinone), 4-methylpiperazine (side chain). Key Differences: The target compound replaces the 4-methylphenyl with cyclopropyl and the 4-methylpiperazine with 4-acetylphenylpiperazine.

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one (CAS 1219539-66-8) Substituents: Phenyl (pyridazinone), 4-methoxyphenyl (piperazine). Key Differences: The methoxy group in this analog is electron-donating, contrasting with the acetyl group in the target compound. This may reduce metabolic stability due to increased susceptibility to oxidative demethylation .

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one Substituents: Morpholinyl (pyridazinone), 4-fluorophenyl (piperazine). Key Differences: The fluorophenyl group enhances electronegativity and bioavailability, while the morpholinyl substituent introduces polar character. The target compound’s cyclopropyl group offers greater lipophilicity .

Table 1: Structural Comparison

Physicochemical Properties

Melting Points :

- Analogs with urea backbones (e.g., compounds 1f, 1g in ) exhibit melting points of 190–207°C, suggesting high crystallinity. The target compound’s cyclopropyl group may lower melting points compared to aromatic substituents due to reduced symmetry .

- CID 3346720 lacks reported melting data but has a molecular weight of 342.4 g/mol, slightly lower than the target compound’s estimated ~380 g/mol, which could influence solubility .

Lipophilicity :

- The cyclopropyl group in the target compound increases logP compared to phenyl or morpholinyl substituents, favoring blood-brain barrier penetration. In contrast, morpholinyl analogs (e.g., C26H28FN5O3) may exhibit higher aqueous solubility .

Pharmacological Considerations

Anticancer Activity: Pyridazinone derivatives with 4-methylpiperazine (CID 3346720) and aryl groups () show moderate anticancer activity. The target compound’s acetyl group may enhance cytotoxicity by improving target engagement .

Receptor Binding :

- Fluorophenyl-substituted compounds (C26H28FN5O3) demonstrate high affinity for serotonin receptors due to fluorine’s electronegativity. The acetyl group in the target compound may similarly optimize hydrogen bonding in binding pockets .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:

The compound’s synthesis requires careful optimization of coupling reactions involving its piperazine and pyridazinone moieties. Key steps include:

- Piperazine coupling : React 4-(4-acetylphenyl)piperazine with a bromoacetyl intermediate under basic conditions (e.g., NaOH in dichloromethane) to form the 2-oxoethyl linkage .

- Cyclopropane introduction : Use cyclopropane carboxylic acid derivatives in nucleophilic substitution or cross-coupling reactions.

- Yield optimization : Employ catalysts like Pd for Suzuki-Miyaura coupling (if applicable) and monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of reactive intermediates) to mitigate side reactions .

Basic: How should researchers characterize the compound’s structural conformation and purity?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement. For example, similar piperazine-pyridazinone derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° .

- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to verify >95% purity. Compare experimental spectra with computational predictions (e.g., ACD/Labs) .

Advanced: How can computational methods resolve discrepancies between predicted and experimental solubility/stability data?

Methodological Answer:

- Solubility prediction : Apply COSMO-RS or Abraham solvation models to estimate log S. If experimental solubility (e.g., in DMSO) deviates, refine calculations using molecular dynamics (MD) simulations to account for solvent interactions .

- Stability analysis : Use density functional theory (DFT) to identify hydrolysis-prone sites (e.g., the 2-oxoethyl group). Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC degradation profiling .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Systematic substitution : Modify the cyclopropyl group (e.g., replace with methyl or phenyl) and assess bioactivity via in vitro assays (e.g., kinase inhibition).

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the pyridazinone carbonyl). Validate with IC₅₀ comparisons across analogs .

Advanced: How to address contradictions between in vitro potency and in vivo pharmacokinetics?

Methodological Answer:

- Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation). Introduce steric hindrance (e.g., methyl groups) to block degradation .

- In silico modeling : Apply PBPK models (GastroPlus) to predict bioavailability. Adjust formulations (e.g., nanocrystals) if permeability is low .

Basic: What analytical techniques confirm molecular stability under stress conditions?

Methodological Answer:

- Thermal analysis : Use TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C expected for similar derivatives) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA.

Advanced: What computational strategies predict receptor binding modes for target validation?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Glide to model interactions with dopamine D₂/D₃ receptors (common targets for piperazine derivatives). Prioritize poses with RMSD <2.0 Å from crystallographic references.

- MD simulations : Run 100-ns simulations in Desmond to assess binding stability (e.g., hydrogen bond occupancy >70%) .

Advanced: How does crystal packing influence physicochemical properties?

Methodological Answer:

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer. Correlate with dissolution rates (e.g., π-stacking may reduce solubility) .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms affecting bioavailability.

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Process intensification : Use flow chemistry for exothermic steps (e.g., piperazine coupling) to improve heat transfer.

- Workup optimization : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) for higher throughput .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., 5-HT₆ receptor) and measure binding kinetics (kₐₙ, kₒff).

- CETSA : Treat cells with the compound, lyse, and quantify soluble target via Western blot to confirm thermal stabilization .

Notes

- Computational methods () and crystallography () are prioritized for advanced questions.

- Methodological answers emphasize reproducibility and interdisciplinary validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.